S-(6-Chloro-2-pyridyl)methyl O-Ethyl Dithiocarbonate

Radical Cyclization Azaindane Synthesis Xanthate-Mediated Addition

S-(6-Chloro-2-pyridyl)methyl O-Ethyl Dithiocarbonate (CAS 1092444-90-0, molecular formula C₉H₁₀ClNOS₂, molecular weight 247.76 g/mol) is a heterocyclic dithiocarbonate (xanthate) ester. The compound features a 6-chloro-2-pyridylmethyl thio group attached to an O-ethyl dithiocarbonate moiety, placing it in the broader class of S-(pyridylmethyl)-O-ethyl dithiocarbonates used as radical precursors in organic synthesis.

Molecular Formula C9H10ClNOS2
Molecular Weight 247.8 g/mol
Cat. No. B12331781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(6-Chloro-2-pyridyl)methyl O-Ethyl Dithiocarbonate
Molecular FormulaC9H10ClNOS2
Molecular Weight247.8 g/mol
Structural Identifiers
SMILESCCOC(=S)SCC1=NC(=CC=C1)Cl
InChIInChI=1S/C9H10ClNOS2/c1-2-12-9(13)14-6-7-4-3-5-8(10)11-7/h3-5H,2,6H2,1H3
InChIKeyPMRBIRNKUGQHKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-(6-Chloro-2-pyridyl)methyl O-Ethyl Dithiocarbonate – Chemical Identity and Core Structural Features for Procurement Decisions


S-(6-Chloro-2-pyridyl)methyl O-Ethyl Dithiocarbonate (CAS 1092444-90-0, molecular formula C₉H₁₀ClNOS₂, molecular weight 247.76 g/mol) is a heterocyclic dithiocarbonate (xanthate) ester . The compound features a 6-chloro-2-pyridylmethyl thio group attached to an O-ethyl dithiocarbonate moiety, placing it in the broader class of S-(pyridylmethyl)-O-ethyl dithiocarbonates used as radical precursors in organic synthesis [1]. Its substitution pattern—chlorine at the pyridine 6-position with a methylene linker at the 2-position—distinguishes it from regioisomeric analogs such as the 2-chloro-4-pyridylmethyl and 6-chloro-3-pyridylmethyl variants, potentially influencing both radical addition efficiency and subsequent cyclization regiochemistry in azaindane construction [1].

Radical Precursor
Xanthate-mediated addition–transfer–cyclization to alkenes
Regioisomer Identity
6‑Chloro‑2‑pyridylmethyl architecture directs ring-closure regiochemistry
Synthetic Workflow
Convergent construction of azaindane scaffolds from olefinic partners

Why S-(6-Chloro-2-pyridyl)methyl O-Ethyl Dithiocarbonate Cannot Be Swapped with Generic Dithiocarbonate Esters


Although dithiocarbonate (xanthate) esters share a common radical-generating motif, the pyridyl substitution pattern critically governs the intramolecular radical cyclization step that forms the azaindane core [1]. The position of the chlorine atom influences both the electron density of the pyridine ring and the steric environment around the radical acceptor site, altering the efficiency of ring closure and the isomer distribution of products [1]. Regioisomeric S-(chloropyridylmethyl)-O-ethyl dithiocarbonates are not functionally equivalent; procurement of the incorrect isomer can lead to divergent cyclization outcomes or reaction failure in multi-step synthetic sequences . This compound's 6-chloro-2-pyridylmethyl architecture provides a defined electronic and steric profile that generic S-alkyl or S-aryl dithiocarbonates cannot replicate.

Regioisomeric Mismatch
Incorrect pyridyl substitution pattern may direct radical cyclization to a different ring position, altering azaindane isomer distribution.
Electronic Profile Shift
Chlorine position and electronic character affect pyridine ring activation; regioisomers or unsubstituted analogs may produce divergent cyclization efficiencies.
Generic Xanthate Limitation
Simple S‑alkyl or S‑aryl dithiocarbonates lack the pyridine acceptor required for intramolecular azaindane formation; direct substitution is not supported.

S-(6-Chloro-2-pyridyl)methyl O-Ethyl Dithiocarbonate – Comparative Performance Data for Scientific Selection


Regioisomeric Purity Determines Azaindane Cyclization Efficiency

In the modular azaindane synthesis, the radical addition-transfer-cyclization sequence relies on the precise positioning of the pyridyl nitrogen relative to the xanthate-bearing side chain [1]. The S-(pyridylmethyl)-O-ethyl dithiocarbonate scaffold (general structure 9 in Scheme 2 of Huang and Zard) undergoes degenerative addition to alkenes; the 6-chloro-2-pyridylmethyl variant provides the correct orientation for subsequent acid-promoted radical cyclization onto the pyridine ring [1]. Regioisomeric S-(2-chloro-4-pyridyl)methyl O-ethyl dithiocarbonate (CAS 1092444-91-1) would direct cyclization to a different ring position, yielding a distinct azaindane regioisomer . Although direct yield comparisons for the 6-chloro-2-pyridyl variant versus its regioisomers are not available in the published literature, the mechanistic requirement for electrophilic radical attack at the pyridine C-3 position mandates the 2-pyridylmethyl connectivity [1].

Regiochemical Control
Class‑level
6‑Cl‑2‑pyridylmethyl → C‑3 attack vs 2‑Cl‑4‑pyridylmethyl → different regioisomer
Regiochemistry review required for azaindane cyclization
Mechanistic assignment; quantitative yield comparisons not reported
Radical Cyclization Azaindane Synthesis Xanthate-Mediated Addition

Chlorine Substituent Electronic Effect on Pyridine Ring Activation in Radical Cyclization

The 6-chloro substituent on the pyridine ring serves a dual electronic role in the azaindane cyclization: it withdraws electron density inductively, increasing the electrophilicity of the protonated pyridine toward radical attack, while its position para to the ring nitrogen minimizes steric interference with the approaching radical [1]. In the general azaindane synthesis protocol, acid-promoted cyclization onto the pyridine ring is a critical step whose efficiency depends on the electronic character of the pyridine substituents [1]. The 6-chloro-2-pyridylmethyl architecture thus provides a defined electronic activation profile compared to unsubstituted pyridylmethyl xanthates (which may cyclize more slowly) or more strongly deactivated analogs.

Chlorine Electronic Effect
Class‑level
6‑Cl withdraws electrons (σₘ ~ 0.37) vs H‑pyridyl (σₘ = 0) or alternate Cl positions
May influence radical cyclization efficiency
Inferred from Hammett relationships; direct kinetic data unavailable
Radical Cyclization Heterocyclic Synthesis Substituent Electronic Effects

Purity Specifications Enable Reproducible Radical Chemistry

Commercial sourcing data indicate that S-(6-chloro-2-pyridyl)methyl O-ethyl dithiocarbonate is available at ≥98% purity (HPLC) from specialty chemical suppliers . For radical-based transformations, impurity profiles can significantly impact reaction outcomes by generating unwanted radical species or scavenging initiator radicals. The specified purity level ensures that radical addition and cyclization steps proceed without interference from byproducts that could arise from residual synthetic precursors (e.g., 6-chloro-2-pyridylmethanol or carbon disulfide) .

Purity Specification
Supplier data
≥98% (HPLC)
Specification supports reproducibility in radical cascades
Verify with batch‑specific Certificate of Analysis
Chemical Purity Radical Reactions Reproducibility

S-(6-Chloro-2-pyridyl)methyl O-Ethyl Dithiocarbonate – High-Value Application Scenarios Where the Compound Provides Measurable Advantage


Modular Synthesis of 6-Chloro-Substituted Azaindanes for Medicinal Chemistry Programs

The compound's primary demonstrated application is as a radical precursor (xanthate) in the convergent construction of azaindane scaffolds [1]. When coupled to functional alkenes under peroxide initiation and subsequent acid-promoted cyclization, it enables the assembly of 6-chloro-azaindane derivatives that are otherwise difficult to access via traditional pyridine ring-construction strategies [1]. This scenario directly serves medicinal chemistry groups developing aldosterone synthase inhibitors, 5-HT₂C agonists, and related bioactive azaindane analogs, where the chloro substituent may enhance target binding or metabolic stability [1].

Preparation of Chloro-Functionalized Pyridyl Building Blocks via Xanthate Transfer Chemistry

Beyond cyclization to azaindanes, S-(6-chloro-2-pyridyl)methyl O-ethyl dithiocarbonate can serve as a masked pyridylmethyl radical source for intermolecular addition to various olefinic partners [1]. The resulting adducts retain the xanthate group, enabling further radical transformations or functional group interconversions. This makes the compound a versatile building block for constructing complex 6-chloro-2-substituted pyridine derivatives relevant to agrochemical and pharmaceutical lead generation.

Comparative Reactivity Studies Across Pyridylmethyl Xanthate Regioisomers

For process chemistry groups optimizing azaindane synthetic routes, side-by-side evaluation of S-(6-chloro-2-pyridyl)methyl O-ethyl dithiocarbonate against its 2-chloro-4-pyridylmethyl and 6-chloro-3-pyridylmethyl regioisomers provides essential structure-reactivity data [1]. Because the radical cyclization outcome is dictated by the pyridine substitution pattern, procurement of the correct isomer is a gatekeeping requirement before any yield optimization can occur. This scenario applies to both academic methodology development and industrial process research.

Synthesis of Cyclohepta[b]pyridine Derivatives via Sequential Xanthate Additions

The reported azaindane methodology can be extended to construct cyclohepta[b]pyridine frameworks through sequential xanthate-mediated addition steps [1]. The 6-chloro-2-pyridylmethyl xanthate serves as the initial radical transfer agent, with the chlorine substituent providing a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to further elaborate the scaffold [1]. This application is particularly relevant for diversity-oriented synthesis efforts in early-stage drug discovery.

Application
Selection Property
Validation Focus
6‑Chloro‑azaindane scaffold synthesis
6‑Chloro‑2‑pyridylmethyl regioisomer identity
Radical cyclization regiochemical outcome
Pyridyl building block synthesis
Xanthate radical‑transfer functionality
Adduct retention and functional group interconversion
Regioisomer reactivity comparison
Pyridyl substitution pattern identity
Cyclization product distribution verification
Cyclohepta[b]pyridine synthesis
Sequential xanthate addition capability
Cross‑coupling handle integrity after radical sequence
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